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Compound of Interest

Compound Name: 4-Benzylcyclohexanamine

CAS No.: 100617-11-6

Cat. No.: B3197514

Get Quote

Executive Summary & Structural Logic
Compound: 4-Benzylcyclohexanamine CAS: 100617-11-6 Formula: C₁₃H₁₉N MW: 189.30

g/mol [1][2][3]

4-Benzylcyclohexanamine is a 1,4-disubstituted cyclohexane.[1] Unlike acyclic amines, its

spectroscopic signature is defined by conformational isomerism (cis/trans).[1] The cyclohexane

ring adopts a chair conformation where substituents prefer the equatorial position to minimize

1,3-diaxial interactions.[1]

Trans-Isomer (Thermodynamically Favored): Both the benzyl and amino groups occupy

equatorial positions.[1] The methine protons (H1 and H4) are axial.

Cis-Isomer: One group is equatorial, and the other is axial.[1][4] Due to the larger A-value of

the benzyl group (approx.[1] 1.7 kcal/mol) vs. the amino group (approx.[1] 1.2 kcal/mol), the

conformer with Equatorial-Benzyl / Axial-Amino predominates.[1]

This guide focuses on the Trans isomer as the primary synthetic target in most drug discovery

applications, while noting diagnostic signals for the Cis impurity.
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Nuclear Magnetic Resonance (NMR) Profiling[1][4]
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR spectrum is the definitive tool for assigning stereochemistry. The multiplicity of

the H1 proton (alpha to the amine) is the primary "fingerprint" for distinguishing isomers.

Diagnostic Signals Table
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Proton
Environment

Shift (δ ppm) Multiplicity Integration
Coupling (J) &
Structural
Insight

Aromatic Ring 7.15 – 7.30 Multiplet 5H

Overlapping

signals for ortho,

meta, para

protons of the

benzyl group.[1]

H1 (CH-NH₂) 2.65 tt 1H

Critical

Diagnostic: In the

trans isomer, H1

is axial.[1] It

couples with two

axial protons (J ≈

11 Hz) and two

equatorial

protons (J ≈ 4

Hz), resulting in

a wide triplet-of-

triplets.[1]

Benzylic CH₂ 2.48 Doublet 2H

J ≈ 7.0 Hz.[1]

Connects the

ring to the phenyl

group.[1]

H4 (CH-Bn) 1.45 – 1.55 Multiplet 1H
Axial proton in

trans isomer.[1]

Ring CH₂ (eq) 1.70 – 1.90 Broad Doublets 4H

Equatorial

protons are

deshielded

relative to axial

counterparts.[1]

Ring CH₂ (ax) 0.95 – 1.15 Quadruplet-like 4H

Axial protons

shielded by ring

anisotropy.[1]
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NH₂ 1.20 – 1.80 Broad Singlet 2H

Chemical shift

varies with

concentration

and solvent

moisture.[1] D₂O

exchangeable.

Expert Note: If H1 appears as a narrow multiplet or broad singlet at δ 3.0–3.1 ppm, the sample

contains the Cis-isomer.[1] The downfield shift and loss of large coupling constants indicate an

equatorial proton (associated with an axial NH₂ group).

¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The carbon spectrum confirms the 1,4-substitution pattern.[1] Due to the plane of symmetry

passing through C1 and C4, only 5 unique aliphatic carbon signals and 4 aromatic signals are

observed.[1]
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Carbon Environment Shift (δ ppm) Assignment Logic

Aromatic C-ipso 140.8
Quaternary carbon attached to

the benzylic chain.[1]

Aromatic C-ortho/meta 129.1, 128.2
Intense signals due to

symmetry (2 carbons each).[1]

Aromatic C-para 125.8
Unique carbon opposite the

substitution.[1]

C1 (CH-NH₂) 50.5
Deshielded by the

electronegative nitrogen.[1]

Benzylic CH₂ 43.2 Linker carbon.[1]

C4 (CH-Bn) 39.5
Methine carbon at the

branching point.[1]

C2/C6 (Ring) 36.8 Beta to the amine.

C3/C5 (Ring) 33.1 Gamma to the amine.

Infrared Spectroscopy (FT-IR)
IR analysis is used primarily to confirm the presence of the primary amine and the

monosubstituted benzene ring.[1]

N-H Stretching: Two weak-to-medium bands at 3350 cm⁻¹ (asymmetric) and 3280 cm⁻¹

(symmetric).[1] This "doublet" confirms a primary amine (-NH₂).[1] A single band would

indicate a secondary amine (e.g., the N-benzyl isomer).[1]

C-H Stretching (Aliphatic): Strong absorptions at 2920 cm⁻¹ and 2850 cm⁻¹ (cyclohexane

ring modes).[1]

Aromatic Overtones: Weak "comb" pattern between 1600–2000 cm⁻¹ indicative of

monosubstitution.[1]

N-H Bending (Scissoring): Medium band at ~1600 cm⁻¹ (often overlaps with aromatic C=C).

[1]
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C-N Stretching: Medium band at 1080–1120 cm⁻¹.[1]

Out-of-Plane Bending (oop): Strong bands at 700 cm⁻¹ and 750 cm⁻¹, characteristic of a

monosubstituted benzene ring.[1]

Mass Spectrometry (MS)
Technique: GC-MS (Electron Impact, 70 eV) or ESI-MS.[1]

Fragmentation Logic (EI-MS)
The mass spectrum is dominated by the stability of the benzyl moiety and the fragmentation of

the cyclohexane ring.

Molecular Ion (M⁺):m/z 189.[1] Usually distinct but weak for aliphatic amines.[1][5]

Base Peak:m/z 91 (Tropylium ion, C₇H₇⁺).[1] The benzyl group cleaves readily to form the

highly stable aromatic tropylium cation.[1]

Amine Fragments:

m/z 56 (C₃H₆N⁺): Result of ring cleavage.[1]

m/z 30 (CH₂=NH₂⁺): Standard primary amine alpha-cleavage fragment (less prominent in

cyclic amines than acyclic ones).[1]

Loss of Ammonia:m/z 172 [M - 17]⁺.[1] Observed in ESI or softer ionization.[1]

Mass Spec Visualization
The following diagram illustrates the primary fragmentation pathways distinguishing the core

structure.
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Figure 1: Primary fragmentation pathways for 4-Benzylcyclohexanamine under Electron

Impact (EI) ionization.

Experimental Protocols
NMR Sample Preparation
To ensure sharp resolution of the H1 multiplet (crucial for isomer assignment):

Solvent: Use CDCl₃ (Chloroform-d) neutralized with basic alumina or silver foil to prevent

acidic broadening of the NH₂ protons.[1]

Concentration: Dissolve 10–15 mg of the amine in 0.6 mL of solvent.

Shimming: Ensure rigorous shimming; the distinction between cis (narrow) and trans (wide)

multiplets requires good field homogeneity.[1]

D₂O Shake (Optional): Add 1 drop of D₂O and shake. The broad singlet at 1.2–1.8 ppm will

disappear, confirming the NH₂ assignment.[1]

Isomer Identification Workflow
Use this logic flow to validate your synthesized or purchased material.
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Analyze 1H NMR Spectrum
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Figure 2: Decision tree for stereochemical assignment of 4-Benzylcyclohexanamine isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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